
3-Thietanone, 2-chloro-2,4,4-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thietanone, 2-chloro-2,4,4-trimethyl- is an organic compound with a unique structure that includes a thietanone ring substituted with chlorine and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thietanone, 2-chloro-2,4,4-trimethyl- typically involves the chlorination of 2,4,4-trimethylthietanone. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
化学反応の分析
Types of Reactions
3-Thietanone, 2-chloro-2,4,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thietanone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
科学的研究の応用
3-Thietanone, 2-chloro-2,4,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Thietanone, 2-chloro-2,4,4-trimethyl- involves its interaction with molecular targets through its reactive chlorine atom and thietanone ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of cellular processes.
類似化合物との比較
Similar Compounds
2-Chloro-2,4,4-trimethylpentane: Similar in structure but lacks the thietanone ring.
3-Chloro-2-hydroxypropyltrimethylammonium chloride: Contains a chlorine atom and methyl groups but has different functional groups.
Uniqueness
3-Thietanone, 2-chloro-2,4,4-trimethyl- is unique due to its thietanone ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the thietanone ring’s reactivity is advantageous.
特性
CAS番号 |
62161-71-1 |
|---|---|
分子式 |
C6H9ClOS |
分子量 |
164.65 g/mol |
IUPAC名 |
2-chloro-2,4,4-trimethylthietan-3-one |
InChI |
InChI=1S/C6H9ClOS/c1-5(2)4(8)6(3,7)9-5/h1-3H3 |
InChIキー |
MZBNPQSDTUPIBF-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(S1)(C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



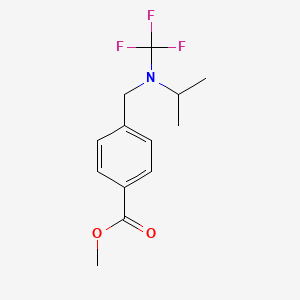
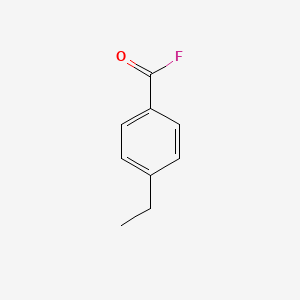

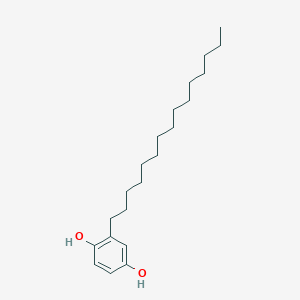

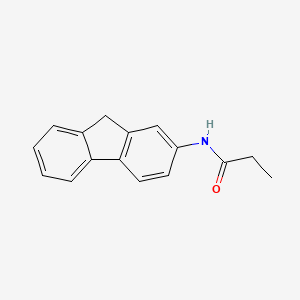
![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
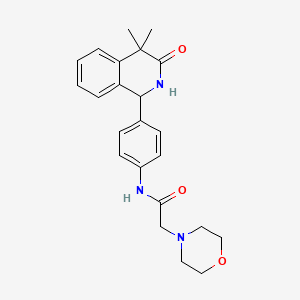

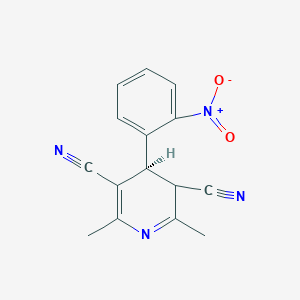

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
